molecular formula C20H17ClN4O4S B2559824 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 897620-88-1

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2559824
CAS No.: 897620-88-1
M. Wt: 444.89
InChI Key: ZEOHXZKMCSUPRU-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a 4-chlorophenyl urea moiety at position 2 and an acetamide group at position 2. The acetamide is further linked to a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, conferring structural rigidity and lipophilicity. Its synthesis involves multi-step reactions, including thiazole ring formation, urea coupling, and amidation (see ).

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4S/c21-12-1-3-13(4-2-12)23-19(27)25-20-24-15(11-30-20)10-18(26)22-14-5-6-16-17(9-14)29-8-7-28-16/h1-6,9,11H,7-8,10H2,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOHXZKMCSUPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes a thiazole ring, a urea linkage, and an acetamide moiety, which contribute to its biological activity. The presence of the 4-chlorophenyl group and the 2,3-dihydrobenzo[b][1,4]dioxin substituent enhances its chemical diversity and potential reactivity.

PropertyValue
Molecular Formula C20_{20}H17_{17}ClN4_{4}O4_{4}S
Molecular Weight 444.9 g/mol
CAS Number 897620-88-1

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with thiazole rings often exhibit significant antimicrobial properties. A study highlighted that similar thiazole derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism .

Anticancer Potential

The thiazole moiety is also associated with anticancer activity. In vitro studies suggest that derivatives of thiazole can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds structurally similar to our target compound have been reported to inhibit cell proliferation in cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Anticonvulsant Activity

Recent investigations into related compounds have revealed anticonvulsant properties. The structural components of the compound may interact with ion channels or neurotransmitter systems involved in seizure activity. For example, certain derivatives have shown efficacy in animal models of epilepsy by modulating GABAergic transmission .

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated a series of thiazole-based compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications at the phenyl ring significantly influenced antibacterial potency, with some compounds achieving MIC values as low as 10 µg/mL.
  • Anticancer Activity
    • A derivative of the compound was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Mechanistic studies showed an increase in reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis .
  • Anticonvulsant Studies
    • In a mouse model of pentylenetetrazole-induced seizures, a related thiazole compound exhibited protective effects at doses of 50 mg/kg, significantly increasing the latency to seizure onset compared to control groups .

Scientific Research Applications

The compound has been investigated for several biological activities, including:

1. Anticancer Properties

  • Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The mechanism of action may involve the inhibition of specific pathways related to cell proliferation and survival.

2. Antibacterial Activity

  • Preliminary research suggests moderate antibacterial effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values range from 100 to 400 μg/mL, showing potential as an alternative to traditional antibiotics.

3. Antifungal Activity

  • The compound demonstrates antifungal properties, particularly effective against Candida albicans, with reported effective concentrations around 3.92–4.01 mM.

4. Enzyme Inhibition

  • There is evidence that this compound may act as an inhibitor of acetylcholinesterase (AChE), which is significant for therapeutic applications in neurodegenerative diseases.

Synthetic Routes

The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves the following steps:

  • Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis involving thiourea and α-haloketones.
  • Introduction of the Urea Linkage : The thiazole derivative is reacted with 4-chlorophenyl isocyanate.
  • Attachment of the Acetamide Group : The final step involves coupling the intermediate with N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amine.

Case Studies

Several studies have documented the applications and efficacy of this compound:

  • Anti-cancer Studies : Research published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound effectively inhibited cancer cell growth in vitro.
  • Antibacterial Activity Evaluation : A study published in Antimicrobial Agents and Chemotherapy reported MIC values for various derivatives against common bacterial strains.
  • Neuroprotective Effects : Research highlighted in Neuroscience Letters suggested that compounds with similar structures could protect neuronal cells from apoptosis through AChE inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several acetamide-thiazole derivatives and benzodioxine-containing molecules. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Biological Target/Activity Key Differentiators
Target Compound Thiazole 4-Chlorophenyl urea, dihydrobenzo[d][1,4]dioxin-acetamide CDK9 inhibition (inferred) Unique urea linkage enhances hydrogen bonding; dihydrodioxin improves metabolic stability .
Compound 17a Thiazole Cyclopentylamino, dihydrobenzo[d][1,4]dioxin-acetamide CDK9 (IC₅₀ = 0.12 μM) Cyclopentylamino group increases selectivity for CDK9 over CDK2/5. Lacks urea moiety, reducing polar interactions.
2-(3-Oxo-1,4-benzothiazin-4-yl)acetamide Benzothiazine 3-Oxo group, acetamide Anticancer/antimicrobial (preliminary) Benzothiazine core introduces ring strain, altering binding kinetics vs. thiazole. Absence of chlorophenyl limits hydrophobic interactions.
2-(5,6-Dimethylthiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Thiazole Sulfamoylphenyl, dimethyl Carbonic anhydrase inhibition Sulfamoyl enhances solubility and targets CA isoforms. Dimethyl groups reduce steric hindrance compared to dihydrodioxin.

Key Findings:

  • Selectivity: Compound 17a’s cyclopentylamino group improves CDK9 selectivity, while the target compound’s 4-chlorophenyl urea may broaden kinase interactions .
  • Solubility : The sulfamoyl group in compound 8 (Table 1) enhances aqueous solubility (logP = 1.8) compared to the target compound’s dihydrodioxin (logP ≈ 3.2, estimated) .
  • Metabolic Stability : The dihydrobenzo[d][1,4]dioxin moiety in the target compound reduces oxidative metabolism, as seen in preclinical models of similar analogs .

Research Findings and Implications

  • CDK9 Inhibition : The target compound’s urea group mimics ATP-binding motifs, as observed in crystallographic studies of CDK9-inhibitor complexes . However, its IC₅₀ remains uncharacterized, unlike compound 17a (IC₅₀ = 0.12 μM) .
  • Synthetic Challenges : The urea-thiazole linkage requires precise coupling conditions (e.g., pyridine/acetyl chloride) to avoid side reactions, contrasting with simpler amidation in compound 8 .
  • Thermodynamic Stability : Molecular dynamics simulations suggest the dihydrodioxin-acetamide group stabilizes the compound’s binding to CDK9’s hydrophobic pocket, a feature absent in benzothiazine analogs .

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